N-(pyrrolidin-1-ylcarbonyl)isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrolidin-1-ylcarbonyl)isoleucine, also known as CPI-1189, is a small molecule drug that has been developed for the treatment of several neurological disorders. It belongs to the class of compounds known as mTOR inhibitors, which have been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism of Action
N-(pyrrolidin-1-ylcarbonyl)isoleucine works by inhibiting the activity of the mTOR pathway, which is involved in several cellular processes, including cell growth and proliferation, protein synthesis, and autophagy. By inhibiting this pathway, N-(pyrrolidin-1-ylcarbonyl)isoleucine can reduce the accumulation of toxic proteins in the brain and promote the clearance of damaged cells.
Biochemical and Physiological Effects
N-(pyrrolidin-1-ylcarbonyl)isoleucine has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It can reduce the production of inflammatory cytokines, promote the survival of neurons, and improve synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(pyrrolidin-1-ylcarbonyl)isoleucine is its specificity for the mTOR pathway, which reduces the risk of off-target effects. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several potential future directions for the research on N-(pyrrolidin-1-ylcarbonyl)isoleucine. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-(pyrrolidin-1-ylcarbonyl)isoleucine involves the reaction of isoleucine with pyrrolidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of N-(pyrrolidin-1-ylcarbonyl)isoleucine, which can be further purified using standard chromatographic techniques.
Scientific Research Applications
N-(pyrrolidin-1-ylcarbonyl)isoleucine has been extensively studied for its potential therapeutic applications in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQGKOUGRAJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-1-ylcarbonyl)isoleucine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.